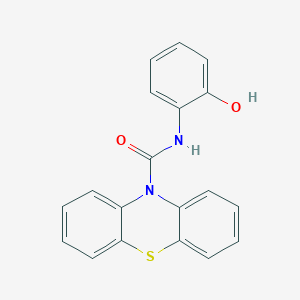

N-(2-hydroxyphenyl)-10H-phenothiazine-10-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of phenothiazine derivatives typically involves multiple steps, including reactions with different reagents under varying conditions. For instance, the synthesis of new 2-oxo-N-[(10H-phenothiazin-10-yl)alkyl] derivatives involves reactions with chloropropyl phenothiazine, urea, and substituted aromatic aldehydes, confirmed by spectroscopic methods like IR, 1H- and 13C-NMR, and mass spectrometry (Sharma et al., 2012).

Molecular Structure Analysis

The structure of phenothiazine derivatives has been studied using various spectroscopic techniques. For example, in the study of 3,7-bis(dimethylamino)-N-methylphenothiazine-10-carboxamide, the molecular structure was determined, showing the phenothiazine ring adopting a specific conformation (Fujii et al., 1993).

科学的研究の応用

Discovery and Inhibition Applications

Phenothiazine derivatives have been extensively researched for their potential as inhibitors in various biological pathways. For instance, substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides were identified as potent and selective inhibitors of the Met kinase superfamily, showing significant efficacy in tumor models (Schroeder et al., 2009).

Synthesis and Antimicrobial Activity

A series of phenothiazine derivatives have been synthesized and evaluated for their antibacterial, antifungal, and antitubercular activities. These studies indicate acceptable activities across a range of synthesized compounds, demonstrating the pharmaceutical importance of 2-azetidinone derivatives of phenothiazine (Sharma et al., 2012). Another research highlighted the synthesis and biological activity of 4-thiazolidinone derivatives, further emphasizing the antimicrobial potential of phenothiazine derivatives (Sharma et al., 2012).

Photoredox Catalysis

10-Phenylphenothiazine has been employed as a highly reducing metal-free photoredox catalyst for the reduction of carbon-halogen bonds, showcasing its utility in radical dehalogenation reactions with excellent yields under mild conditions (Discekici et al., 2015).

Bioactive Compound Synthesis

Research into fluorinated 10H-phenothiazines and their sulfone derivatives highlights the synthesis routes for bioactive compounds with potential antimicrobial properties, contributing to the development of novel therapeutic agents (Dixit et al., 2008).

Material Science and Dye-Sensitized Solar Cells

Phenothiazine derivatives have been explored for their application in material science and as sensitizers in dye-sensitized solar cells (DSSCs). The structural diversity within this class of compounds opens up possibilities for their use in photovoltaic applications, indicating the potential of phenothiazine scaffolds in enhancing the efficiency and performance of DSSCs (Buene et al., 2019).

特性

IUPAC Name |

N-(2-hydroxyphenyl)phenothiazine-10-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14N2O2S/c22-16-10-4-1-7-13(16)20-19(23)21-14-8-2-5-11-17(14)24-18-12-6-3-9-15(18)21/h1-12,22H,(H,20,23) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTIPDJQWFCESPB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)NC(=O)N2C3=CC=CC=C3SC4=CC=CC=C42)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

<0.4 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID47202060 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

N-(2-hydroxyphenyl)-10H-phenothiazine-10-carboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N~1~-[(1,3-diphenyl-1H-pyrazol-4-yl)methylene]-1H-tetrazole-1,5-diamine](/img/structure/B5538814.png)

![ethyl 4-amino-2-({2-[(5-ethyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl}thio)-5-pyrimidinecarboxylate](/img/structure/B5538821.png)

![5-methyl-3-phenyl-6-propyl-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B5538823.png)

![N-[3-(acetylamino)phenyl]-2,6-dichlorobenzamide](/img/structure/B5538842.png)

![9-[(5-ethyl-1,3,4-oxadiazol-2-yl)methyl]-2-(2-phenylethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5538849.png)

![N-[(3S*,4R*)-1-(1-benzothien-5-ylcarbonyl)-4-propyl-3-pyrrolidinyl]acetamide](/img/structure/B5538872.png)

![7-phenyl-6H-[1,2,5]oxadiazolo[3,4-e]indole 3-oxide](/img/structure/B5538895.png)

![1-(2-chloro-6-fluorobenzyl)-4-[1-(cyclobutylmethyl)-1H-imidazol-2-yl]piperidine](/img/structure/B5538896.png)

![5-[(anilinocarbonyl)amino]-1,2,3-thiadiazole-4-carboxylic acid](/img/structure/B5538910.png)

![2-(2-hydroxyethyl)-9-(4-methoxy-2,5-dimethylbenzyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5538916.png)